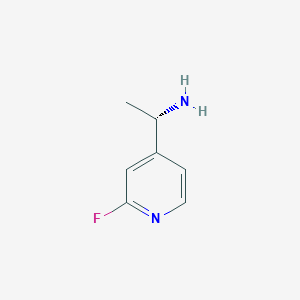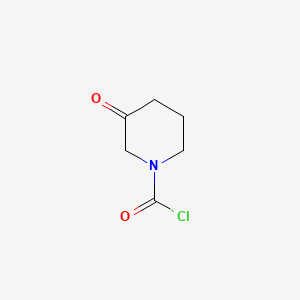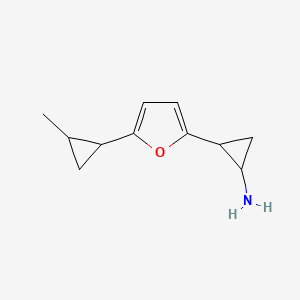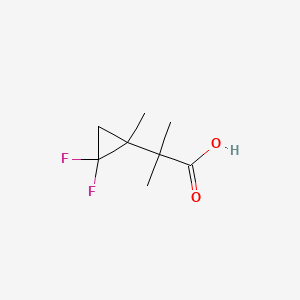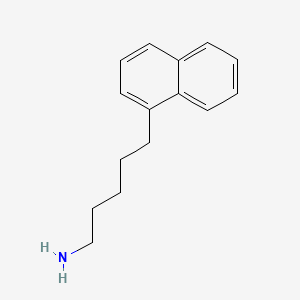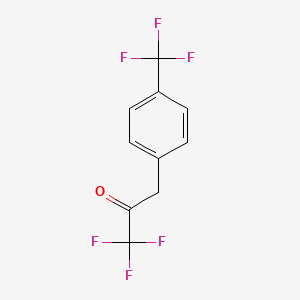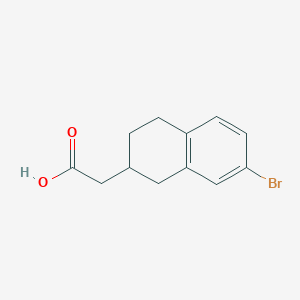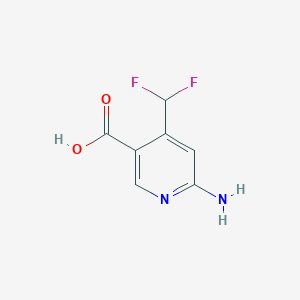
6-Amino-4-(difluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a difluoromethyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThis can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and subsequent functional group transformations. The use of metal-based catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
科学研究应用
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
作用机制
The mechanism by which 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Trifluoromethylpyridine derivatives: These compounds also contain fluorine atoms and exhibit similar properties, but the presence of an additional fluorine atom can lead to different reactivity and applications.
Difluoromethylbenzene derivatives: These compounds share the difluoromethyl group but differ in the aromatic ring structure, leading to variations in their chemical behavior and uses.
Uniqueness: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the amino, difluoromethyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H6F2N2O2 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)3-1-5(10)11-2-4(3)7(12)13/h1-2,6H,(H2,10,11)(H,12,13) |
InChI 键 |
AZNDTFXNZPKKOU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1N)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


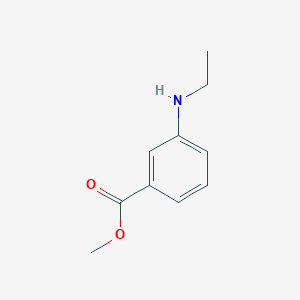
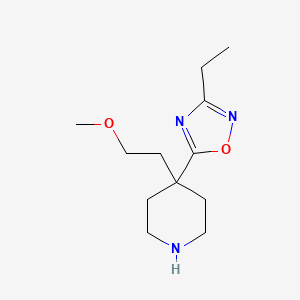
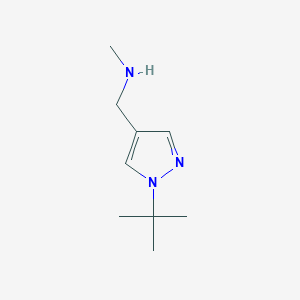
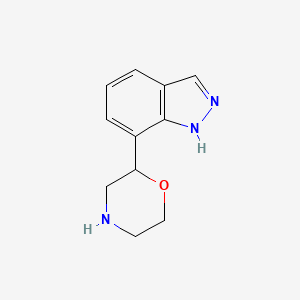
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
